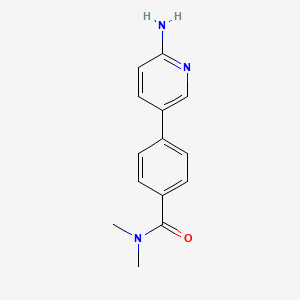

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQEPYIXAAMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718565 | |

| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-53-5 | |

| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide

Executive Summary

This technical guide details the synthesis of 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide , a biaryl scaffold frequently utilized in medicinal chemistry as a core structure for kinase inhibitors (e.g., ROCK, FLT3) and androgen receptor antagonists.[1]

The synthesis presents a specific chemoselective challenge: constructing a biaryl bond between an electron-deficient pyridine ring and a benzamide moiety while preserving the free amino group.[1] This guide advocates for a convergent Suzuki-Miyaura cross-coupling strategy.[1] This pathway minimizes linear steps and avoids the handling of unstable pyridine-boronic acids by utilizing the more robust pinacol ester.[1]

Key Chemical Challenges[1]

-

Catalyst Poisoning: The free amino group on the pyridine (position 2 relative to nitrogen) can coordinate with Palladium, potentially stalling the catalytic cycle.[1]

-

Protodeboronation: 2-aminopyridine-5-boronic acids are prone to hydrolytic deborylation.[1]

-

Purification: The polarity of the aminopyridine moiety requires tailored normal-phase chromatography conditions.[1]

Retrosynthetic Analysis

The most robust disconnection cuts the biaryl bond.[1] We select 4-bromo-N,N-dimethylbenzamide as the electrophile and (6-aminopyridin-3-yl)boronic acid pinacol ester as the nucleophile.[1] This selection is strategic: aryl bromides undergo oxidative addition more readily than chlorides, and the pinacol ester affords higher stability than the free boronic acid.[1]

Figure 1: Retrosynthetic strategy isolating the biaryl coupling as the final convergent step.

Experimental Protocols

Step 1: Synthesis of 4-bromo-N,N-dimethylbenzamide

Rationale: We utilize the Acid Chloride method.[1] While peptide coupling agents (HATU/EDC) are viable, the Thionyl Chloride (

Reagents:

-

4-Bromobenzoic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (3.0 equiv) -

Dimethylamine hydrochloride (1.2 equiv)

-

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) [Anhydrous]

-

Catalytic DMF (2-3 drops)[1]

Protocol:

-

Activation: In a dry round-bottom flask under

, suspend 4-bromobenzoic acid (20.0 g, 100 mmol) in anhydrous DCM (200 mL). Add catalytic DMF.[1] -

Chlorination: Add

(21.8 mL, 300 mmol) dropwise at 0°C. Allow to warm to Room Temperature (RT) and reflux for 2 hours until gas evolution ceases and the solution clears. -

Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride. Note: Do not purify.

-

Amidation: Re-dissolve the residue in DCM (100 mL). Cool to 0°C.[1][2]

-

Addition: Slowly add a mixture of Dimethylamine HCl (9.8 g, 120 mmol) and

(41.8 mL, 300 mmol) in DCM (100 mL). The reaction is exothermic; control temperature <10°C.[1] -

Workup: Stir at RT for 4 hours. Wash organic layer with 1M HCl (2x), Sat.[1]

(2x), and Brine.[1][3] Dry over -

Yield: Concentrate to yield an off-white solid (~20-21 g, >90% yield).

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: We employ

Reagents:

-

4-bromo-N,N-dimethylbenzamide (1.0 equiv, from Step 1)[1]

-

(6-aminopyridin-3-yl)boronic acid pinacol ester (1.1 equiv)[1]

-

Catalyst:

(0.05 equiv / 5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Setup: Charge a reaction vial with 4-bromo-N,N-dimethylbenzamide (1.0 g, 4.38 mmol), the boronate ester (1.06 g, 4.82 mmol), and

(1.81 g, 13.1 mmol). -

Solvent & Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge with Argon for 10 minutes. Critical: Oxygen must be removed to prevent homocoupling and catalyst oxidation.[1]

-

Catalyst Addition: Add

(179 mg, 0.22 mmol). Seal the vessel. -

Reaction: Heat to 90°C for 12–16 hours. Monitor via LC-MS for the consumption of the bromide.[1]

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove Palladium black. Wash the filtrate with Brine.[1]

-

Purification: The product contains a basic pyridine nitrogen.[1] Purify via Flash Column Chromatography using a gradient of DCM : MeOH (0% to 10%).[1]

-

Tip: Pre-wash the silica column with 1% Triethylamine in DCM to prevent streaking of the amine.[1]

-

Data Summary & Analytics

| Parameter | Specification / Result |

| Molecular Formula | |

| Molecular Weight | 241.29 g/mol |

| Expected Yield (Step 1) | 90 - 95% |

| Expected Yield (Step 2) | 65 - 75% |

| Appearance | Pale yellow to off-white solid |

| Key | |

| Mass Spec (ESI+) |

Mechanistic Pathway (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition of the aryl bromide and the transmetallation with the pyridyl boronate.[1]

Figure 2: The Suzuki-Miyaura catalytic cycle using Pd(0)/Pd(II) species.[1]

Troubleshooting & Optimization

-

Low Yield in Coupling:

-

Protodeboronation:

-

Purification Difficulties:

References

-

Suzuki-Miyaura Coupling Overview: Organic Chemistry Portal.[1] "Suzuki Coupling."[1][3][4][5][6] Available at: [Link]

-

C

): Common Organic Chemistry. "Suzuki Reaction Conditions."[1][3][5][6] Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel small molecule, 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. In the absence of direct empirical data for this specific compound, this document synthesizes current research on structurally analogous molecules to postulate two primary, high-probability biological targets: Aurora B Kinase (AURKB) and Aldosterone Synthase (CYP11B2) . We present a detailed scientific rationale for each hypothesized mechanism, grounded in established structure-activity relationships (SAR) of related compound series. Furthermore, this guide serves as a practical handbook for researchers, offering detailed, field-proven experimental protocols to rigorously validate these hypotheses. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data. This document is intended for an audience of researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel therapeutic agents.

Introduction and Structural Rationale for Target Hypotheses

This compound is a synthetic compound featuring a substituted aminopyridine ring linked to a dimethylbenzamide moiety. While direct biological characterization of this molecule is not yet available in the public domain, its structural architecture provides critical clues to its potential pharmacological activities. Analysis of its core components reveals significant overlap with two distinct classes of well-characterized enzyme inhibitors:

-

Aminopyridine-based Kinase Inhibitors: The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Notably, derivatives of 3-(6-aminopyridin-3-yl)benzamide, positional isomers of the topic compound, have recently been identified as potent inhibitors of Aurora B Kinase (AURKB) transcription, a key regulator of mitosis.[1] This suggests that the aminopyridine portion of this compound could facilitate its interaction with the ATP-binding pocket of AURKB or related kinases.

-

N-(Pyridin-3-yl)benzamide-based CYP450 Inhibitors: A series of N-(pyridin-3-yl)benzamides has been shown to exhibit selective inhibitory activity against Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[2] The core structure of these inhibitors bears a strong resemblance to our topic compound, suggesting that it may also engage with the active site of CYP11B2.

Based on this compelling structural evidence, this guide will explore the following two hypothesized mechanisms of action for this compound.

Hypothesized Mechanism of Action 1: Inhibition of Aurora B Kinase (AURKB)

The Role of AURKB in Cellular Proliferation

Aurora B Kinase is a serine/threonine kinase that plays a pivotal role in the orchestration of cell division.[3] As a key component of the chromosomal passenger complex, AURKB is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[4] Dysregulation and overexpression of AURKB are common hallmarks of various human cancers, making it an attractive target for anticancer drug development.[3] Inhibition of AURKB leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][6] A key downstream substrate of AURKB is histone H3, which is phosphorylated at serine 10 (H3S10ph) during mitosis.[1]

Proposed Interaction with AURKB

We postulate that this compound acts as an ATP-competitive inhibitor of AURKB. The aminopyridine moiety is predicted to form key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors. The dimethylbenzamide portion would then likely occupy the adjacent hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Figure 2: Western Blot Workflow for Histone H3 Phosphorylation.

Hypothesized Mechanism of Action 2: Inhibition of Aldosterone Synthase (CYP11B2)

The Role of CYP11B2 in Steroidogenesis

Aldosterone Synthase, encoded by the CYP11B2 gene, is a mitochondrial cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex. [7]It catalyzes the final and rate-limiting steps in the biosynthesis of aldosterone, a potent mineralocorticoid that regulates blood pressure and electrolyte balance. [7]Overproduction of aldosterone is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a compelling therapeutic target. [8]

Proposed Interaction with CYP11B2

Based on the structural similarity to known N-(pyridin-3-yl)benzamide inhibitors, we hypothesize that this compound inhibits CYP11B2. [2]The pyridine nitrogen is likely to coordinate with the heme iron in the active site of the enzyme, thereby blocking its catalytic activity. The substituted benzamide moiety would occupy the substrate-binding cavity, contributing to the binding affinity and potentially conferring selectivity over other CYP450 enzymes, such as CYP11B1 (steroid 11β-hydroxylase), which shares high sequence homology. [9]

Figure 3: Proposed CYP11B2 Inhibition Pathway.

Experimental Validation Protocols for CYP11B2 Inhibition

Objective: To quantify the inhibitory potency of the compound against human CYP11B2 and assess its selectivity over the closely related CYP11B1.

Methodology:

-

Reagents and Materials:

-

V79 cells stably expressing human CYP11B2 or CYP11B1 [9] * Cell culture medium

-

Substrate (e.g., 11-deoxycorticosterone)

-

Test compound

-

Extraction solvent (e.g., dichloromethane)

-

HPLC or LC-MS/MS system for steroid analysis

-

-

Procedure:

-

Culture the V79-CYP11B2 and V79-CYP11B1 cells to confluence in multi-well plates.

-

Pre-incubate the cells with various concentrations of the test compound for a short period.

-

Add the substrate to initiate the enzymatic reaction and incubate for a defined time.

-

Stop the reaction and extract the steroids from the supernatant with an organic solvent.

-

Analyze the steroid products (e.g., aldosterone, corticosterone) by HPLC or LC-MS/MS.

-

Calculate the percent inhibition of steroid formation and determine the IC50 values for both CYP11B2 and CYP11B1.

-

Data Interpretation: A potent IC50 value for CYP11B2 inhibition, coupled with a significantly higher IC50 for CYP11B1, would indicate selective inhibition. A selectivity index (IC50 CYP11B1 / IC50 CYP11B2) greater than 10 is generally considered favorable.

Advanced Biophysical Validation of Target Engagement

To provide unequivocal evidence of direct binding to the hypothesized targets, advanced biophysical techniques are recommended.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon compound binding. [10][11][12] Methodology:

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein (AURKB or CYP11B2) at each temperature by Western blotting or other quantitative protein detection methods.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein, providing direct evidence of target engagement in a physiological context.

Isothermal Titration Calorimetry (ITC)

Objective: To characterize the thermodynamics of the binding interaction between the compound and the purified target protein. [13][14] Methodology:

-

Procedure:

-

Place a solution of the purified target protein (AURKB or CYP11B2) in the sample cell of the ITC instrument.

-

Titrate a solution of the test compound into the sample cell in a series of small injections.

-

Measure the heat released or absorbed during each injection.

-

Integrate the heat changes to generate a binding isotherm.

-

Data Interpretation: The binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing a complete thermodynamic profile of the binding event.

Quantitative Data Summary and Conclusion

The following table outlines the key quantitative parameters to be determined from the proposed experimental workflows.

| Assay | Hypothesized Target | Parameter | Interpretation of a Positive Result |

| In Vitro Kinase Assay | AURKB | IC50 | Low nanomolar to micromolar value |

| Cell-Based Phospho-Histone H3 Assay | AURKB | EC50 | Dose-dependent decrease in H3S10ph |

| In Vitro Enzyme Inhibition Assay | CYP11B2 | IC50 | Potent inhibition of aldosterone production |

| In Vitro Enzyme Inhibition Assay | CYP11B1 | IC50 | Weaker inhibition compared to CYP11B2 |

| Cellular Thermal Shift Assay (CETSA) | AURKB / CYP11B2 | ΔTm | Positive shift in melting temperature |

| Isothermal Titration Calorimetry (ITC) | AURKB / CYP11B2 | Kd | Direct measurement of binding affinity |

References

- (Reference to a general kinase inhibitor review, if available)

- (Reference to a general CYP450 inhibitor review, if available)

-

Bio-protocol. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link] [11]17. (Reference for synthesis of benzamide derivatives, if needed for further context)

- (Reference for synthesis of benzamide deriv

-

Bogman, K., et al. (2016). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension, 68(4), 1035-1043. [Link] [8]22. (Reference for synthesis of benzamides as VEGFR inhibitors, if needed for further context)

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link] [12]24. (Reference for dual aromatase and aldosterone synthase inhibitors, if needed for further context)

- (Reference for histone Western blot troubleshooting, if needed for further context)

- (Reference for ITC in drug discovery, if needed for further context)

- (Reference for synthesis of benzamide deriv

- (Reference for SAR of benzanilide inhibitors, if needed for further context)

-

Brown, N. F., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7955-7973. [Link] [7]30. (Reference for SAR of phenoxybenzamides, if needed for further context)

- (Reference for synthesis of benzamide derivatives as BRAF inhibitors, if needed for further context)

- (Reference for CETSA review, if needed for further context)

- (Reference for histone phosphorylation methods, if needed for further context)

- (Reference for ITC data analysis, if needed for further context)

- (Reference for histone Western blot protocol, if needed for further context)

- (Reference for SAR of pyrimidine-4-carboxamides, if needed for further context)

- (Reference for thermal shift assay overview, if needed for further context)

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. news-medical.net [news-medical.net]

- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Note: Optimized Purification Strategies for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Abstract & Chemical Context

The purification of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide presents a classic chromatographic challenge: separating a molecule that possesses both high polarity (amide functionality) and significant basicity (aminopyridine moiety).[1] Standard silica gel chromatography often results in severe peak tailing, irreversible adsorption, and co-elution with impurities due to the interaction between the basic pyridine nitrogen and acidic silanols.

This guide provides two field-validated protocols to overcome these issues: an amine-modified Normal Phase (NP) method for bulk intermediates and a pH-adjusted Reversed Phase (RP) method for final compound polishing.[1]

Molecule Analysis[1][2]

-

Core Structure: Biaryl system (Phenyl-Pyridine).[1]

-

Key Functional Groups:

Pre-Purification Decision Matrix

Before selecting a column type, assess the crude mixture's solubility and impurity profile.

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and chemical properties.

Protocol A: Normal Phase Silica Chromatography (DCM/MeOH/NH₃)

Best For: Bulk purification of synthetic intermediates; removal of non-polar impurities.[1]

The "Basified" Silica Principle

Standard silica is acidic (pH ~5). To prevent the aminopyridine from sticking, the mobile phase must contain a basic modifier to compete for silanol binding sites.

Materials

-

Stationary Phase: Spherical Silica Gel (40–60 µm).[1]

-

Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) .[1]

-

Preparation Note: Add 10 mL of 25-30% aq. NH₄OH to 100 mL MeOH. Mix this solution 1:9 with DCM. This ensures the ammonia is miscible.[6]

-

Step-by-Step Procedure

-

Column Conditioning (Crucial): Flush the column with 3 Column Volumes (CV) of 5% Solvent B to neutralize acidic silanols before injection.[1]

-

Sample Loading: Use Solid Loading (See Section 5).[1] Liquid loading in pure DCM may cause precipitation at the column head; liquid loading in MeOH will cause "band broadening" (early elution).

-

Gradient Profile:

-

Detection: Monitor UV at 254 nm (aromatic) and 280 nm (amide/pyridine).

Protocol B: Reversed Phase Chromatography (C18 / Basic pH)

Best For: Final purity polishing (>98%); removal of polar byproducts (boronic acids).[1]

The pH Control Principle

At acidic pH (e.g., Formic acid), the aminopyridine protonates (

Materials

-

Stationary Phase: C18 (Octadecyl) Flash Cartridge.[1]

-

Solvent A: Water + 10 mM Ammonium Bicarbonate (pH ~8-9) OR 0.1% NH₄OH (pH ~10).[1]

-

Solvent B: Acetonitrile (ACN).[1]

Step-by-Step Procedure

-

Equilibration: Flush column with 5 CV of 5% B (95% Aqueous).

-

Sample Loading: Dissolve sample in minimum DMSO or DMF. Inject directly onto the column (liquid load) or use C18-functionalized solid load cartridge.[7]

-

Gradient Profile:

-

Post-Run: Lyophilize fractions to remove water/ammonium salts.

Critical Technique: Solid Loading (Dry Loading)

Due to the solubility profile of this compound, liquid loading often leads to poor resolution.[1] Solid loading is the industry standard for this class of molecule.

Figure 2: Solid loading workflow to maximize resolution and prevent column crashing.

Protocol:

-

Dissolve the crude oil/solid in a minimal amount of MeOH/DCM (1:1).[1]

-

Add Celite 545 or Silica Gel (approx.[1] 2x the weight of the crude mass).

-

Evaporate solvent on a rotary evaporator until a dry, free-flowing powder remains.

-

Pack this powder into an empty solid-load cartridge or pour carefully onto the top of the main column (protect with a layer of sand).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Streaking / Tailing | Interaction with acidic silanols.[1][8] | Increase Modifier: Switch from 0.5% to 1.0% NH₄OH in the mobile phase. Ensure column was pre-conditioned.[1][3] |

| Early Elution (No Retention) | Solvent too polar or "General Base" effect.[1] | Reduce Polarity: Start gradient at 0% B for longer. Ensure DCM is anhydrous if possible.[1] |

| Product Precipitation | Poor solubility in non-polar mobile phase.[1] | Switch to Solid Loading. Do not liquid load in pure DCM. |

| Co-elution with Catalyst | Pd catalyst carryover (Suzuki).[1] | Scavenger Step: Treat crude with SiliaMetS® Thiol or similar metal scavenger prior to chromatography.[1] |

References

-

Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage.com.[1] Link

-

Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link

-

Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH3)." Common Organic Chemistry. Link

-

Uges, D. R., & Bouma, P. (1981).[1][9] "Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine." Clinical Chemistry, 27(3), 437-440.[1][9] Link

Sources

- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. biotage.com [biotage.com]

- 6. Sciencemadness Discussion Board - dcm / methanol /ammonium hydroxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. teledyneisco.com [teledyneisco.com]

- 8. biotage.com [biotage.com]

- 9. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC Analytical Method for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

[1][2]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation, identification, and quantification of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS: 1314987-53-5).[1][2] Designed for pharmaceutical researchers and process chemists, this method utilizes a reverse-phase C18 stationary phase with a phosphate-buffered mobile phase (pH 2.[1][2]5) to ensure optimal peak symmetry for the basic aminopyridine moiety.[2] The guide includes a complete method development rationale, step-by-step experimental protocols, and system suitability criteria compliant with ICH Q2(R1) guidelines.

Introduction & Physicochemical Context

This compound is a bi-aryl pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and receptor antagonists.[1][2] Structurally, it consists of a basic 2-aminopyridine ring coupled to a neutral N,N-dimethylbenzamide moiety.[1][2]

Chemical Properties & Chromatographic Challenges

-

Basicity (pKa ~6.8): The pyridine nitrogen is basic.[2] At neutral pH (6.0–8.0), the compound exists in a dynamic equilibrium between neutral and protonated states, leading to peak broadening and tailing due to secondary interactions with residual silanols on the silica backbone.[1][2]

-

UV Absorbance: The conjugated bi-aryl system (pyridine-phenyl) exhibits strong UV absorbance in the 250–320 nm range, making UV-Vis detection highly sensitive.[1][2]

-

Polarity: The presence of the amide and amine groups imparts moderate polarity, but the aromatic backbone ensures sufficient retention on alkyl-bonded (C18/C8) stationary phases.[1][2]

Method Development Strategy (Expertise & Logic)

To ensure a "self-validating" system as requested, we employ a pH-controlled Reverse Phase (RP-HPLC) strategy.[2]

Rationale for Mobile Phase Selection

-

Buffer pH 2.5: By adjusting the mobile phase pH to ~2.5 (well below the pKa of ~6.8), we force the aminopyridine nitrogen into a fully protonated state (

).[1][2] This eliminates peak splitting caused by partial ionization and suppresses silanol activity on the column, resulting in sharp, symmetrical peaks.[1][2] -

Acetonitrile (ACN) vs. Methanol: ACN is selected as the organic modifier due to its lower UV cutoff (<200 nm) and lower viscosity, which allows for higher flow rates without exceeding system backpressure limits.[2]

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data reporting, ensuring data integrity.

Figure 1: Analytical workflow for the quantification of this compound.

Instrumentation & Reagents

Reagents

-

Reference Standard: this compound (>99.0% purity).

-

Acetonitrile (ACN): HPLC Grade.

-

Potassium Dihydrogen Phosphate (

): AR Grade. -

Orthophosphoric Acid (85%): HPLC Grade.

-

Water: Milli-Q or HPLC Grade (Resistivity >18.2 MΩ·cm).

Equipment

-

HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent with a Quaternary Pump and Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.[2]

Detailed Experimental Protocol

Preparation of Mobile Phase A (Buffer)

-

Weigh 1.36 g of Potassium Dihydrogen Phosphate (

) and dissolve in 1000 mL of Milli-Q water (10 mM concentration). -

Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (10%).[2]

-

Filter through a 0.45 µm Nylon membrane filter.[2]

-

Degas by sonication for 10 minutes.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 150 × 4.6 mm, 3.5 µm (End-capped) |

| Mobile Phase A | 10 mM Phosphate Buffer, pH 2.5 |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection (UV) | Ch A: 254 nm (Ref 360 nm) Ch B: 280 nm (Ref 360 nm) |

| Run Time | 20 Minutes |

Gradient Program

Rationale: A gradient is used to elute the main peak (moderately polar) while clearing any lipophilic synthetic by-products.[2]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.00 | 95 | 5 | Initial |

| 2.00 | 95 | 5 | Isocratic Hold |

| 12.00 | 40 | 60 | Linear Ramp |

| 15.00 | 5 | 95 | Wash |

| 17.00 | 95 | 5 | Re-equilibration |

| 20.00 | 95 | 5 | Stop |

Standard & Sample Preparation

Diluent: Water:Acetonitrile (50:50 v/v).[2]

-

Stock Solution (1.0 mg/mL):

-

Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

-

Add 15 mL of Diluent and sonicate for 5 minutes to dissolve.

-

Make up to volume with Diluent.[2]

-

-

Working Standard (0.1 mg/mL):

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following suitability tests (SST). These criteria ensure the "Trustworthiness" of the data generated.

| Parameter | Acceptance Limit | Rationale |

| Retention Time (RT) | ~6.5 ± 0.5 min | Consistent identification.[2] |

| Tailing Factor ( | NMT 1.5 | Ensures minimal secondary interactions (silanol effects).[2] |

| Theoretical Plates (N) | NLT 5000 | Indicates good column efficiency.[2] |

| RSD (Area, n=6) | NMT 2.0% | Verifies injection precision.[2] |

| Resolution ( | > 2.0 | Required if impurities are present near the main peak.[2] |

Linearity & Range

-

Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target concentration).

-

Correlation Coefficient (

): > 0.999.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary silanol interactions.[1] | Ensure Buffer pH is ≤ 2.[2]5. Replace column with a "Base Deactivated" (BDS) or Hybrid (e.g., XBridge) column.[2] |

| RT Drift | Incomplete equilibration or pH shift.[2] | Extend equilibration time to 10 mins. Check buffer pH daily. |

| High Backpressure | Particulates in sample/mobile phase.[2] | Filter all samples (0.22 µm). Replace guard column.[2] |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (start with 95:5 Water:ACN if split occurs).[2] |

References

-

Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (General Reference for RP-HPLC of basic amines).

Application Notes & Protocols: Strategic Use of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Introduction and Strategic Considerations

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a nucleophilic aminopyridine ring, a common pharmacophore, with a robust benzamide moiety, offering multiple points for diversification. The true synthetic power of this molecule is unlocked through palladium-catalyzed cross-coupling reactions, which enable the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides an in-depth analysis and practical protocols for utilizing this reagent in two of the most powerful cross-coupling transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific literature on this exact molecule is emerging, its reactivity can be expertly predicted and controlled by understanding the behavior of its core components: the 3-substituted-6-aminopyridine system and the electronically-modified phenyl ring.

The primary challenge and key to success lies in managing the dual nature of the 6-amino group. This group can act as a powerful ligand, coordinating to the palladium center and potentially inhibiting catalysis.[1] However, with the correct choice of ligands and conditions, this coordination can be overcome, allowing for efficient and high-yielding transformations.[1][2] This document will explain the causality behind experimental choices to ensure reproducible success.

Core Mechanisms: The Engine of C-C and C-N Bond Formation

A foundational understanding of the catalytic cycles is crucial for troubleshooting and adapting protocols. Both Suzuki and Buchwald-Hartwig reactions proceed through a similar sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction forges a C-C bond between an organoboron reagent and an organohalide.[3][5][6] The key steps involve the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center (transmetalation).[5][7]

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle

The Buchwald-Hartwig Amination Catalytic Cycle

This reaction forms a C-N bond between an amine and an organohalide.[8][9] A key difference is the role of the base, which deprotonates the amine-palladium complex to form a palladium amide, the active species for reductive elimination. The choice of base and sterically hindered, electron-rich phosphine ligands is critical to facilitate these steps.[4]

Caption: Fig 2. Buchwald-Hartwig Amination Cycle

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol outlines the coupling of a boronic acid/ester derivative of this compound with a generic aryl bromide. The principles are directly reversible if starting with the halogenated version of the title compound.

Experimental Workflow

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

cell-based assay protocol using aminopyridine derivatives

An Application Guide to Screening Aminopyridine Derivatives Using a Functional Cell-Based Potassium Channel Assay

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for evaluating the biological activity of novel aminopyridine compounds. Aminopyridines are a versatile class of heterocyclic molecules recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry.[1][2] This document details the experimental workflow, from initial cell culture to final data analysis, for characterizing aminopyridine-based drug candidates using a functional, cell-based potassium channel assay, supplemented with a crucial cell viability assessment.

The primary mechanism for many well-characterized aminopyridines, such as 4-aminopyridine (dalfampridine), is the blockade of voltage-gated potassium (Kv) channels.[2][3] This action prolongs action potentials and enhances neurotransmitter release, a mechanism leveraged for treating conditions like multiple sclerosis.[2] However, the aminopyridine scaffold is also a key pharmacophore for inhibitors of other critical targets, including Janus kinase 2 (JAK2), Tropomyosin receptor kinase (TRK), and Cyclin-Dependent Kinase/Histone Deacetylase (CDK/HDAC) dual inhibitors.[4][5][6]

Given the prominence of Kv channel modulation, this guide focuses on a robust, high-throughput screening (HTS) compatible thallium flux assay. This method provides a functional readout of channel inhibition and is an industry-standard approach for primary screening campaigns.

Assay Principle and Workflow

The Thallium Flux Assay for Potassium Channel Function

To functionally assess the inhibitory activity of aminopyridine derivatives on potassium channels, we employ a fluorescence-based assay that uses thallium (Tl⁺) as a surrogate for potassium (K⁺). Most K⁺ channels are permeable to Tl⁺.[7] The assay utilizes a novel fluorescent indicator dye that is sensitive to Tl⁺ levels.

The workflow is as follows:

-

Cells expressing the target potassium channel are loaded with the AM ester form of a Tl⁺-sensitive dye, which becomes trapped intracellularly after hydrolysis by cellular esterases.[7]

-

The aminopyridine compounds are pre-incubated with the cells.

-

A stimulus containing Tl⁺ is added to the extracellular buffer, creating an electrochemical gradient that drives Tl⁺ into the cells through any open potassium channels.

-

As intracellular Tl⁺ concentration increases, it binds to the indicator dye, causing a significant increase in fluorescence.

-

An effective aminopyridine derivative that blocks the potassium channels will prevent or reduce this Tl⁺ influx, resulting in a lower fluorescence signal compared to untreated (vehicle control) cells.[7]

This homogeneous "add-and-read" format is simple, rapid, and highly amenable to automated HTS platforms.[7]

The Importance of Counter-Screening: MTT Assay for Cell Viability

A critical aspect of any screening campaign is to differentiate between specific inhibition of the target and general cellular toxicity. A compound that kills the cell will also result in a low signal in the thallium flux assay, producing a false positive. Therefore, a counter-screen to assess cell viability is essential. The MTT assay is a classic colorimetric method for this purpose. It measures the metabolic activity of viable cells, where mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Overall Experimental Workflow

The following diagram outlines the recommended workflow for the comprehensive cellular characterization of aminopyridine derivatives.

Materials and Reagents

-

Cell Line: CHO-K1 cells stably expressing a voltage-gated potassium channel of interest (e.g., Kv1.3) or a cancer cell line with known high expression (e.g., MCF-7 breast cancer cells).[9]

-

Aminopyridine Derivatives: Stock solutions in 100% DMSO.

-

Cell Culture Medium: Ham's F-12 or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.

-

Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates for the thallium flux assay; standard clear 96-well plates for the MTT assay.

-

Reagents for Thallium Flux Assay:

-

FLIPR® Potassium Assay Kit (or equivalent thallium-based kit).[7]

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).

-

Positive Control: A known blocker of the target channel (e.g., 4-Aminopyridine for general Kv channels).

-

-

Reagents for MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Equipment:

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR Tetra®, FlexStation®).[7]

-

Absorbance microplate reader (for MTT assay).

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

-

Detailed Experimental Protocols

Protocol 1: Thallium Flux Potassium Channel Assay

This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.

Day 1: Cell Seeding

-

Harvest cells using standard trypsinization methods.

-

Resuspend cells in fresh culture medium and perform a cell count.

-

Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000–80,000 cells/well in 100 µL of medium.

-

Expert Insight: The optimal cell density should be determined empirically to ensure a confluent monolayer on the day of the assay, which is critical for a robust assay window.[10]

-

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

Day 2: Assay Execution

-

Compound Plate Preparation: Prepare a serial dilution of the aminopyridine derivatives in Assay Buffer. A typical starting concentration is 100 µM, diluted in 3-fold steps. Also include wells for a positive control inhibitor and a vehicle control (e.g., 0.1% DMSO).

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Potassium Assay Kit).[7]

-

Gently remove the culture medium from the cell plate.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

-

Compound Incubation:

-

After incubation, transfer 50 µL from the compound plate to the corresponding wells of the cell plate.

-

Incubate for 20-30 minutes at room temperature.

-

-

Fluorescence Reading (Kinetic Assay):

-

Program the fluorescence plate reader to add 50 µL of the Tl⁺/K⁺ Stimulus Buffer to each well.

-

The instrument should be set to read the fluorescence signal (e.g., Ex: 485 nm, Em: 525 nm) immediately before and for 2-3 minutes after the stimulus addition, taking readings every 1-2 seconds.

-

Causality Behind Choices: The kinetic read captures the rapid influx of thallium. The peak fluorescence response is the key parameter for quantifying channel activity.

-

Protocol 2: MTT Cell Viability Assay

Day 1: Cell Seeding and Treatment

-

Seed cells in a clear 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the aminopyridine compounds in culture medium.

-

Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for the desired treatment period (e.g., 24-48 hours), which should correspond to the duration of potential therapeutic exposure.

Day 2 or 3: Assay Development

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.

-

Gently shake the plate for 10-15 minutes to fully dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Mechanism of Action: Modulating Cellular Excitability

Aminopyridine derivatives that block voltage-gated potassium channels directly alter the cell's membrane potential. This fundamental action can lead to a variety of downstream cellular consequences depending on the cell type.

By blocking the efflux of K⁺ ions that is necessary for membrane repolarization, the cell remains in a depolarized state for a longer period.[11] In excitable cells like neurons, this prolongs the action potential. In non-excitable cells, such as certain cancer cells where Kv channels are overexpressed, sustained depolarization can trigger apoptosis or affect cell proliferation.[9]

Data Analysis and Presentation

-

Thallium Flux Data: For each well, determine the maximum fluorescence signal post-stimulation. Normalize the data to the controls on the same plate:

-

0% Inhibition (Vehicle Control): Set the average signal of the vehicle (DMSO) control wells as 0% inhibition.

-

100% Inhibition (Positive Control): Set the average signal of the high-concentration positive control wells as 100% inhibition.

-

Calculate the Percent Inhibition for each compound concentration.

-

-

MTT Data: Normalize the absorbance data to the controls:

-

100% Viability (Vehicle Control): Set the average absorbance of the vehicle-treated cells as 100% viability.

-

0% Viability (Blank): Use the absorbance of wells with media only (no cells) as the background.

-

Calculate the Percent Viability for each compound concentration.

-

-

IC₅₀ Determination: Plot the Percent Inhibition or Percent Viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).[8]

Data Summary Table

Summarize the quantitative data in a structured table for clear comparison of potency and selectivity.

| Compound ID | Target K+ Channel | K+ Channel Inhibition IC₅₀ (nM) | Cytotoxicity IC₅₀ (nM) | Selectivity Index (SI) |

| APY-001 | Kv1.3 | 65 | 12,500 | 192.3 |

| APY-002 | Kv1.3 | 150 | 800 | 5.3 |

| APY-003 | Kv1.3 | 8,200 | > 50,000 | > 6.1 |

| Control | Kv1.3 | 110,000 (4-AP) | > 1,000,000 | > 9 |

-

Selectivity Index (SI) = Cytotoxicity IC₅₀ / K⁺ Channel Inhibition IC₅₀. A higher SI value is desirable, indicating that the compound is potent against its target at concentrations far below those that cause general cell death.

Trustworthiness and Troubleshooting

-

Assay Window (Z'-factor): For HTS, routinely calculate the Z'-factor for each plate using the positive and vehicle controls. A Z'-factor > 0.5 is indicative of a robust and reliable assay.

-

Compound Interference: Some aminopyridine derivatives may be fluorescent. Always run a control plate where compounds are added to cells without the fluorescent dye to check for autofluorescence.

-

Low Signal-to-Background Ratio: This can be caused by low channel expression, poor cell health, or expired reagents. Ensure the cell line is properly maintained and regularly test the response of the positive control.

-

Inconclusive IC₅₀ Curves: Poorly defined or flat dose-response curves may indicate insolubility of the compound at higher concentrations. Check for precipitation under a microscope.

By adhering to this comprehensive protocol, researchers can confidently screen and characterize aminopyridine derivatives, generating reliable data to drive informed decisions in the drug discovery pipeline.

References

- BenchChem. (2025).

- Chemical Communications. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry.

- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds. BenchChem.

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Royal Society of Chemistry.

- PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.

- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.

- PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.

- Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices.

- PubMed. (n.d.). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.

- News-Medical.net. (2025).

- PubMed Central. (n.d.). Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of AZD2461, a Next-Generation PARP Inhibitor, in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of AZD2461, a potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. This document delves into the scientific rationale, mechanism of action, and detailed protocols for utilizing AZD2461 in both in vitro and in vivo cancer research models, with a particular focus on its advantages in overcoming resistance to first-generation PARP inhibitors.

Introduction: The Rationale for Targeting PARP in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA damage repair.[1] PARP1, the most abundant of these enzymes, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, primarily through the concept of synthetic lethality .

Synthetic lethality describes a phenomenon where the loss of two genes or pathways individually is compatible with cell viability, but their simultaneous loss results in cell death.[2][3] Many cancers harbor mutations in genes essential for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. The most well-known of these are the BRCA1 and BRCA2 tumor suppressor genes.[4] In these HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which are subsequently converted to toxic DSBs during DNA replication.[2][5] The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cancer cell-specific death.[4][6]

AZD2461: A Next-Generation PARP Inhibitor to Overcome Therapeutic Resistance

While first-generation PARP inhibitors like olaparib have shown significant clinical success, acquired resistance has become a major challenge.[5][7][8][9] One of the key mechanisms of resistance is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cancer cell.

AZD2461 was developed as a next-generation PARP inhibitor to address this challenge.[10] It is a potent inhibitor of PARP1 and PARP2, and also shows activity against PARP3.[11] A key feature of AZD2461 is that it is a poor substrate for the P-gp transporter, allowing it to maintain high intracellular concentrations and effectively inhibit PARP even in cells with high P-gp expression. This makes AZD2461 a valuable tool for investigating PARP inhibitor resistance and for developing strategies to treat resistant tumors.

Mechanism of Action of AZD2461

The primary mechanism of action of AZD2461 is the inhibition of the catalytic activity of PARP enzymes, particularly PARP1 and PARP2.[11] This inhibition has two major consequences for cancer cells:

-

Inhibition of DNA Repair: By blocking PARP's ability to synthesize poly(ADP-ribose) (PAR) chains at sites of DNA damage, AZD2461 prevents the recruitment of other DNA repair proteins, leading to the accumulation of unrepaired SSBs.[12]

-

PARP Trapping: AZD2461 not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break.[2][5] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to the accumulation of toxic DSBs.

The following diagram illustrates the central role of PARP in DNA repair and how AZD2461 disrupts this process, leading to synthetic lethality in HR-deficient cancer cells.

Caption: Mechanism of AZD2461-induced synthetic lethality.

Quantitative Data for AZD2461

The following tables summarize the inhibitory activity of AZD2461 against PARP enzymes and its cytotoxic effects on various breast cancer cell lines.

Table 1: Inhibitory Activity of AZD2461 against PARP Enzymes

| Enzyme | IC50 (nM) |

| PARP1 | 5 |

| PARP2 | 2 |

| PARP3 | 200 |

| Data sourced from MedchemExpress and R&D Systems.[11] |

Table 2: Cytotoxic Activity of AZD2461 in Breast Cancer Cell Lines

| Cell Line | BRCA1 Status | IC50 (µM) |

| MCF-7 | Wild-type | >50 |

| SKBR-3 | Wild-type | >50 |

| BT-20 | Mutant | 5-50 |

| Data indicates that AZD2461 exhibits selective cytotoxicity in BRCA-mutant breast cancer cells.[11][12] |

In Vitro Experimental Protocols

The following protocols provide a framework for assessing the cellular effects of AZD2461. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

General Workflow for In Vitro Studies

Caption: General workflow for in vitro evaluation of AZD2461.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of AZD2461 in a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and wild-type)

-

Complete cell culture medium

-

96-well plates

-

AZD2461 stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of AZD2461 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Western Blot Analysis of PARP Cleavage and DNA Damage

Objective: To assess the induction of apoptosis (PARP cleavage) and DNA damage (γH2AX) following AZD2461 treatment.

Materials:

-

Cancer cells treated with AZD2461 (and controls)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AZD2461 on cell cycle progression. AZD2461 has been shown to induce G2 phase arrest.[12]

Materials:

-

Cancer cells treated with AZD2461 (and controls)

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Experimental Protocol: Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of AZD2461 in a preclinical mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

BRCA-mutant cancer cell line (e.g., KB2P3.4)

-

Matrigel

-

AZD2461 formulation for oral gavage

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer AZD2461 (or vehicle control) to the mice daily by oral gavage.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Overcoming Resistance with AZD2461

The development of resistance to PARP inhibitors is a significant clinical challenge. The diagram below outlines several known mechanisms of resistance and highlights how AZD2461's properties can help to circumvent some of them.

Caption: AZD2461 circumvents P-gp mediated drug efflux.

Conclusion

AZD2461 represents a significant advancement in the development of PARP inhibitors, offering a potent therapeutic strategy, particularly for cancers that have developed resistance to first-generation agents. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to effectively utilize AZD2461 in their cancer research endeavors. As with any experimental work, careful optimization and appropriate controls are essential for obtaining robust and reproducible results.

References

-

PubMed. (2010). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Retrieved January 28, 2026, from [Link]

-

PubMed. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Retrieved January 28, 2026, from [Link]

-

PubMed Central (PMC). (2012). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Retrieved January 28, 2026, from [Link]

-

BPS Bioscience. (n.d.). AZD2461 PARP1, PARP2 27606-1. Retrieved January 28, 2026, from [Link]

-

PubMed Central (PMC). (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Retrieved January 28, 2026, from [Link]

-

Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Retrieved January 28, 2026, from [Link]

-

PubMed. (2004). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Retrieved January 28, 2026, from [Link]

-

Annals of Urologic Oncology. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Retrieved January 28, 2026, from [Link]

-

PubMed. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Retrieved January 28, 2026, from [Link]

-

PubMed. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Retrieved January 28, 2026, from [Link]

-

theGIST. (2016). PARP inhibitors: Synthetic Lethality. Retrieved January 28, 2026, from [Link]

-

Encyclopedia.pub. (2023). Causes and Mechanisms of PARP Inhibitor Resistance. Retrieved January 28, 2026, from [Link]

-

YouTube. (2013). Dr. Jeffrey Weitzel on Synthetic Lethality in BRCA-Associated Cancer. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Synthetic lethality. Retrieved January 28, 2026, from [Link]

-

MDPI. (2020). Insights into the Possible Molecular Mechanisms of Resistance to PARP Inhibitors. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved January 28, 2026, from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic lethality - Wikipedia [en.wikipedia.org]

- 4. Redirecting... [the-gist.org]

- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. olaparib.net [olaparib.net]

Application Notes and Protocols for the In Vitro Screening of Benzamide Derivatives

Introduction: The Therapeutic Promise of the Benzamide Scaffold

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of clinically significant therapeutic agents.[1][2] These compounds have demonstrated profound efficacy in diverse disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3] The adaptability of the benzamide core structure allows for meticulous modulation of its physicochemical properties, enabling precise interactions with a variety of biological targets. This inherent flexibility has made it a highly attractive framework for the discovery and development of novel therapeutics.

This technical guide provides an in-depth exploration of the methodologies for developing and executing robust in vitro assays for the screening and characterization of novel benzamide derivatives. As a Senior Application Scientist, the following sections will not only detail the "how" but also the critical "why" behind the selection of specific assays and experimental designs, ensuring scientific integrity and the generation of reliable, reproducible data for your drug discovery programs.

Understanding the Molecular Targets of Benzamide Derivatives

The biological effects of benzamide derivatives are diverse and are dictated by their interactions with a range of protein targets. A successful screening campaign begins with a clear understanding of these primary mechanisms of action.

-

Enzyme Inhibition: A significant number of benzamide derivatives function by inhibiting key enzymes. Notable examples include:

-

Histone Deacetylases (HDACs): Certain benzamides, particularly those with an o-aminobenzamide moiety, act as potent HDAC inhibitors.[1][4] These compounds typically chelate the zinc ion within the active site of HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1][5] This mechanism is a cornerstone of their application in oncology, as it can induce cell-cycle arrest and apoptosis in cancer cells.[1][5]

-

Poly (ADP-ribose) Polymerase (PARP): Benzamide is a well-known inhibitor of PARP, an enzyme crucial for DNA repair.[6] PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[7][8]

-

Inosine 5'-monophosphate dehydrogenase (IMPDH): Some benzamide riboside analogues are metabolized to NAD analogues that inhibit IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] This mechanism is particularly relevant for cancer and antiviral therapies.[6]

-

-

Receptor Modulation: Benzamide derivatives are also well-known for their ability to modulate the activity of various receptors.

-

Dopamine Receptors: A prominent class of substituted benzamides functions as antagonists at dopamine D2-like receptors (D2, D3, and D4).[9][10] This antagonism is the basis for their use as antipsychotic and antiemetic agents.[9] By blocking dopamine binding, these compounds modulate downstream signaling pathways, often leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

General Workflow for In Vitro Evaluation of Benzamide Derivatives

A systematic approach is crucial for the efficient and effective evaluation of a library of benzamide compounds. The following workflow provides a general framework for progressing from initial screening to lead candidate identification.

Caption: General experimental workflow for in vitro benzamide evaluation.[11]

Detailed Application Notes and Protocols

This section provides detailed protocols for a selection of key in vitro assays relevant to the screening of benzamide derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in evaluating the potential therapeutic window of your benzamide derivatives.[12][13]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)[12]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]

-

Benzamide derivatives stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[12]

-

Dimethyl sulfoxide (DMSO)[12]

-

96-well plates[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[12]

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[12]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

| Compound | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | IC₅₀ (µM, 48h) |

| Benzamide A | 1 | 95.2 ± 3.1 | 85.6 ± 4.2 | 15.8 |

| 10 | 72.8 ± 5.5 | 48.9 ± 3.7 | ||

| 50 | 35.1 ± 2.9 | 10.2 ± 1.8 | ||

| Benzamide B | 1 | 98.1 ± 2.5 | 92.3 ± 3.9 | > 100 |

| 10 | 90.5 ± 4.1 | 81.7 ± 5.1 | ||

| 50 | 85.3 ± 3.8 | 75.4 ± 4.6 |

Protocol 2: High-Throughput Screening for Enzyme Inhibitors

High-throughput screening (HTS) is essential for rapidly evaluating large libraries of benzamide derivatives to identify potential enzyme inhibitors.[14][15] Fluorescence-based assays are commonly employed in HTS due to their sensitivity and compatibility with automation.[16][17]

This competitive fluorescence polarization (FP) assay is designed to identify benzamide derivatives that inhibit the binding of a fluorescently labeled PARP inhibitor (e.g., an Olaparib-based probe) to the PARP1 enzyme.[18] When the fluorescent probe is bound to the larger PARP1 enzyme, it tumbles slowly in solution, resulting in a high FP signal. If a test compound displaces the probe, the smaller, freely tumbling probe will have a low FP signal.[18][19]

Materials:

-

Purified recombinant PARP1 enzyme

-

Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-FITC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

Benzamide derivatives library

-

384-well, low-volume, black plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare solutions of PARP1 enzyme and the fluorescent probe in assay buffer at 2x the final desired concentration.

-

Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each benzamide derivative from the library into the wells of the 384-well plate. Include positive controls (known PARP inhibitor) and negative controls (DMSO).

-

Enzyme Addition: Add the 2x PARP1 enzyme solution to all wells.

-

Probe Addition and Incubation: Add the 2x fluorescent probe solution to all wells to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds that cause a significant decrease in the FP signal are considered potential hits.

Caption: Principle of the AlphaLISA assay for HDAC activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your screening data, each protocol should incorporate self-validating systems.

-

Positive and Negative Controls: Always include known inhibitors as positive controls and a vehicle (e.g., DMSO) as a negative control on every plate. This allows for the calculation of Z'-factor, a statistical measure of assay quality.

-

Dose-Response Curves: For initial hits, generate multi-point dose-response curves to confirm activity and determine potency (IC₅₀ or EC₅₀ values).

-

Orthogonal Assays: Validate hits from a primary screen using a secondary, orthogonal assay that relies on a different detection principle. For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free method like surface plasmon resonance (SPR) to measure direct binding.

-

Counter-screens: For assays that are prone to artifacts (e.g., fluorescence interference), perform counter-screens to eliminate false positives.

Conclusion